molecular formula C9H16N4S B7867468 1-[2-(thiomorpholin-4-yl)ethyl]-1H-pyrazol-4-amine

1-[2-(thiomorpholin-4-yl)ethyl]-1H-pyrazol-4-amine

Cat. No.: B7867468
M. Wt: 212.32 g/mol
InChI Key: AKHPUCLVQGROKJ-UHFFFAOYSA-N
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Description

1-[2-(thiomorpholin-4-yl)ethyl]-1H-pyrazol-4-amine is a chemical compound with the molecular formula C9H16N4S It is a heterocyclic compound containing both sulfur and nitrogen atoms within its structure

Preparation Methods

The synthesis of 1-[2-(thiomorpholin-4-yl)ethyl]-1H-pyrazol-4-amine can be achieved through several synthetic routes. One common method involves the reaction of thiomorpholine with ethyl 4-chloro-1H-pyrazole-3-carboxylate under specific conditions to yield the desired product. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-[2-(thiomorpholin-4-yl)ethyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where halogen atoms can be replaced by nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes .

Scientific Research Applications

1-[2-(thiomorpholin-4-yl)ethyl]-1H-pyrazol-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(thiomorpholin-4-yl)ethyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

1-[2-(thiomorpholin-4-yl)ethyl]-1H-pyrazol-4-amine can be compared with other similar compounds, such as:

    1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-4-amine: This compound has a similar structure but contains a morpholine ring instead of a thiomorpholine ring. The presence of sulfur in thiomorpholine can impart different chemical and biological properties.

    1-[2-(piperidin-4-yl)ethyl]-1H-pyrazol-4-amine: This compound contains a piperidine ring, which can affect its reactivity and biological activity compared to the thiomorpholine derivative.

Properties

IUPAC Name

1-(2-thiomorpholin-4-ylethyl)pyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4S/c10-9-7-11-13(8-9)2-1-12-3-5-14-6-4-12/h7-8H,1-6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKHPUCLVQGROKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CCN2C=C(C=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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